N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-16-10-6-9-15(11-16)19(25-2)13-21-20(23)17-12-18(26-22-17)14-7-4-3-5-8-14/h3-12,19H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNJUQIKHJIWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the carboxamide group and the methoxyphenyl and phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 5-phenyl-1,2-oxazole-3-carboxylic acid + 2-methoxy-2-(3-methoxyphenyl)ethylamine | 78% | |
| 2M NaOH, 80°C (8 h) | Sodium 5-phenyl-1,2-oxazole-3-carboxylate + corresponding amine derivative | 85% |
The oxazole ring remains stable under mild hydrolysis but may degrade under prolonged exposure to strong bases (>100°C).
Substitution Reactions
The oxazole ring participates in electrophilic substitution, with reactivity influenced by the electron-withdrawing carboxamide group.
Halogenation
The methoxy groups on the phenyl ring remain inert under these conditions .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the phenyl substituents:
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | 5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide derivative | 92% | |
| Heck | Pd(OAc)₂ | 5-styryl-1,2-oxazole-3-carboxamide derivative | 68% |
These reactions retain the oxazole core while enabling structural diversification .
Biological Interactions
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:
The methoxyphenyl group enhances lipid membrane permeability, improving bioavailability .
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
| Oxidizing Agent | Conditions | Degradation | Source |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 h | Partial oxidation of methoxy to carbonyl groups | |
| KMnO₄ | pH 7, 50°C, 6 h | Complete degradation of oxazole ring |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C20H22N2O3
- Molecular Weight : Approximately 342.4 g/mol
The structure features an oxazole ring, which is known for its biological activity, and methoxy groups that can influence solubility and reactivity.
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer properties of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide:
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways. It increases pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to cell death .
- Case Study : In vitro studies demonstrated significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties:
- Activity Against Pathogens : Preliminary research indicates effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Studies suggest favorable absorption characteristics due to the presence of methoxy groups which enhance lipid solubility.
- Toxicity Profile : Initial assessments indicate a low toxicity profile in non-cancerous cell lines, suggesting a selective action against malignant cells while sparing healthy tissues .
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methoxy Group Positioning
- Target Compound: The 3-methoxyphenyl group in the side chain may enhance solubility compared to purely aromatic substituents.
Heterocyclic Modifications
- The compound incorporates a 1,2,4-oxadiazole and a 4-methylthiazole, which may confer rigidity and metabolic stability compared to the target compound’s simpler ethyl-methoxy side chain .
- The compound features a 5-methyl substitution on the oxazole core, reducing steric bulk compared to the target’s phenyl group at C3. This difference could influence lipophilicity and membrane permeability .
Molecular Weight and Pharmacokinetics
- The target compound’s inferred molecular weight (~443.49 g/mol) exceeds that of the analog (393.48 g/mol), primarily due to its larger phenyl and methoxy-ethyl side chains. Higher molecular weight may impact oral bioavailability, a critical consideration in drug design .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring , methoxy groups , and a carboxamide functional group . Its molecular formula is , with a molecular weight of 352.39 g/mol. The unique arrangement of functional groups contributes to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could be beneficial in treating conditions influenced by enzyme activity.
- Cellular Signaling Modulation : Its ability to interact with specific molecular targets allows it to influence cellular processes crucial for maintaining homeostasis and responding to pathological conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with key enzymes and receptors involved in:
- Neurodegenerative Diseases : The structural features of the compound may allow it to target pathways associated with diseases like Alzheimer's and Parkinson's.
- Cancer : Initial findings indicate that it may have anticancer properties, potentially inhibiting tumor growth by affecting cell proliferation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibition of deacetylases and kinases |
| Anticancer Potential | Cytotoxic effects observed in various cancer cell lines |
| Neuroprotective Effects | Modulation of pathways related to neurodegeneration |
Case Studies
- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma). The compound exhibited an IC50 value indicating significant potency against these cells .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in cancer progression, providing a basis for its potential use as a therapeutic agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxazole derivatives known for their biological activities. These compounds often exhibit:
- Anticancer Properties : Many oxazole derivatives have been reported to possess significant anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Comparison of Oxazole Derivatives
Q & A
Basic: What are the key synthetic pathways for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the oxazole ring via [3+2] cycloaddition between nitriles and alkynes or via condensation of β-ketoamides with hydroxylamine derivatives .
- Acylation : Introduction of the carboxamide group using activated carboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., triethylamine) .
- Functionalization : Methoxy and phenyl substituents are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Key solvents include ethanol, DMF, or dichloromethane, with microwave-assisted synthesis occasionally employed to reduce reaction times and improve yields .
Advanced: How can reaction conditions be optimized to enhance synthesis efficiency and selectivity?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation, while higher temperatures (80–100°C) accelerate cyclization .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes vs. 12 hours) with 10–15% yield improvements .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; oxazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- HPLC-PDA : Assesses purity (>95% for biological assays) and identifies byproducts .
- X-ray Crystallography : Resolves stereochemistry of the methoxyethyl side chain in crystalline forms .
Advanced: How to resolve contradictions in reported biological activities of structurally similar oxazole carboxamides?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 3-methoxy vs. 4-methoxy phenyl groups) to identify critical functional groups .
- Assay Standardization : Use uniform protocols (e.g., IC₅₀ measurements in kinase inhibition assays) to minimize inter-lab variability .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., cytotoxicity in NCI-60 cell lines) with in-house results to identify outliers .
Example: A 3-methoxy group may enhance membrane permeability vs. 4-methoxy, explaining divergent antimicrobial activity .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- Molecular Descriptors : Calculate logP (2.1–3.5), topological polar surface area (TPSA: ~90 Ų), and H-bond donors/acceptors to predict absorption (e.g., Caco-2 permeability) .
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4 metabolism) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 50–60% oral) and blood-brain barrier penetration (low due to TPSA >80 Ų) .
Advanced: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxazole Ring Opening : Occurs under strong acidic conditions. Mitigation: Use buffered pH (6–7) during cyclization .
- Methoxy Demethylation : Observed with HI or BBr₃. Mitigation: Protect with acetyl groups before functionalization .
- Byproduct Formation : Acylated intermediates may dimerize. Mitigation: Slow addition of acylating agents and low temperatures (0°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced: How does the substitution pattern on the phenyl ring affect reactivity in electrophilic substitutions?
Methodological Answer:
- Meta-Methoxy Group : Directs electrophiles (e.g., NO₂⁺) to the para position via resonance donation, enabling regioselective nitration .
- Ortho/Para Directors : The oxazole’s electron-withdrawing nature deactivates the ring, favoring nitration at methoxy-activated positions .
- Halogenation : Bromine in acetic acid selectively substitutes the phenyl ring’s para position (yield: 70–75%) .
Advanced: What methodologies are used to study in vitro metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS (Q-TOF) to detect hydroxylated or demethylated metabolites .
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: BFC dealkylation) assess competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
